molecular formula C18H16N4O2 B2517380 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-5-yl)acetamide CAS No. 2034536-24-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-5-yl)acetamide

Cat. No.: B2517380
CAS No.: 2034536-24-6
M. Wt: 320.352
InChI Key: BJPPEVQSICKLFU-UHFFFAOYSA-N
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Description

“2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-5-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-5-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone ring: Starting with a suitable cyclopropyl-substituted precursor, the pyridazinone ring can be formed through cyclization reactions.

    Quinoline attachment: The quinoline moiety can be introduced via nucleophilic substitution or coupling reactions.

    Acetamide linkage: The final step involves forming the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridazinone moieties.

    Reduction: Reduction reactions can occur, potentially affecting the quinoline or pyridazinone rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may serve as a probe or ligand in studying enzyme interactions or receptor binding.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-5-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-4-yl)acetamide
  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-6-yl)acetamide
  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-7-yl)acetamide

Uniqueness

The uniqueness of “2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-5-yl)acetamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the quinoline moiety and the presence of the cyclopropyl group may confer distinct properties compared to its analogs.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17(11-22-18(24)9-8-14(21-22)12-6-7-12)20-16-5-1-4-15-13(16)3-2-10-19-15/h1-5,8-10,12H,6-7,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPPEVQSICKLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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